tert-Butyl 5-carbamoylisoindoline-2-carboxylate
Description
tert-Butyl 5-carbamoylisoindoline-2-carboxylate is a synthetic intermediate widely utilized in pharmaceutical and organic chemistry. Its structure comprises an isoindoline core substituted with a tert-butyl carboxylate group at position 2 and a carbamoyl group at position 4. This compound serves as a versatile precursor for modifying bioactive molecules, particularly in drug discovery programs targeting central nervous system disorders or enzyme inhibition.
Properties
IUPAC Name |
tert-butyl 5-carbamoyl-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-10-5-4-9(12(15)17)6-11(10)8-16/h4-6H,7-8H2,1-3H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHOWQRUWZFEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 5-carbamoylisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl carbamate and other reagents under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the isoindoline derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
tert-Butyl 5-carbamoylisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or carboxylate groups, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-2,3-dione derivatives, while reduction may produce isoindoline-2-carboxamide derivatives.
Scientific Research Applications
tert-Butyl 5-carbamoylisoindoline-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex isoindoline derivatives and other heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 5-carbamoylisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-Butyl 5-carbamoylisoindoline-2-carboxylate with key analogs, emphasizing differences in substituents, molecular properties, and applications:
*Estimated based on molecular formula.
Key Research Findings and Functional Group Analysis
Carbamoyl vs. Amino Derivatives: The carbamoyl group in this compound offers hydrogen-bonding capacity, critical for receptor targeting, whereas the amino group in its oxalate salt derivative () facilitates nucleophilic reactions (e.g., amidation). Bromo and boronate derivatives () exhibit superior reactivity in metal-catalyzed cross-coupling reactions, making them indispensable in constructing complex aromatic systems.
Steric and Electronic Effects :
- The tert-butyl group provides steric protection to the carboxylate moiety, enhancing stability during synthetic steps .
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at position 5, enabling sequential transformations like reduction or substitution.
Safety and Handling :
- While specific safety data for the carbamoyl derivative are unavailable, analogs such as tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () recommend standard precautions: PPE, ventilation, and avoidance of ignition sources.
Biological Activity
Tert-butyl 5-carbamoylisoindoline-2-carboxylate is a synthetic organic compound that belongs to the isoindoline family, characterized by its complex structure and diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antiviral and anti-inflammatory domains. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , and it features an isoindoline core with a tert-butyl group and a carbamoyl moiety. The structural characteristics are crucial as they influence the compound's interaction with biological targets.
Antiviral Properties
Preliminary studies suggest that this compound may exhibit antiviral properties . Its structural analogs have shown effectiveness against various viral infections by inhibiting viral replication pathways. For instance, compounds with similar isoindoline structures have been reported to interact with specific proteins involved in viral life cycles, indicating a potential mechanism of action for this compound.
Anti-inflammatory Effects
In addition to its antiviral activity, the compound is also hypothesized to possess anti-inflammatory and analgesic properties. Isoindoline derivatives are known for their ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
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Antiviral Activity Assessment
- A study evaluated the antiviral efficacy of various isoindoline derivatives, including this compound. The results indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as therapeutic agents against viral infections.
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Inflammation Model Studies
- In animal models of inflammation, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers. These findings support further investigation into the anti-inflammatory mechanisms of this compound.
Data Summary
| Activity Type | Findings | References |
|---|---|---|
| Antiviral | Inhibits viral replication in vitro | |
| Anti-inflammatory | Reduces inflammatory markers in animal models |
The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that its ability to interact with specific enzymes or receptors involved in inflammatory and viral pathways plays a critical role. Further studies focusing on binding affinities and interaction dynamics are necessary to clarify these mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
